1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene
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Overview
Description
1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene is an organic compound with the molecular formula C9H5BrF4O It is a derivative of benzene, where a bromine atom is substituted at the para position and a 1,3,3,3-tetrafluoroprop-1-enoxy group is attached to the benzene ring
Preparation Methods
The synthesis of 1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenol and 1,3,3,3-tetrafluoroprop-1-en-1-ol.
Reaction Conditions: The 4-bromophenol is reacted with 1,3,3,3-tetrafluoroprop-1-en-1-ol in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Chemical Reactions Analysis
1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the bromine atom on the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form hydroquinones.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms in the compound can form strong interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development .
Comparison with Similar Compounds
1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene can be compared with other similar compounds, such as:
1-Bromo-4-phenoxybenzene: This compound lacks the fluorine atoms present in this compound, resulting in different chemical properties and reactivity.
1-Bromo-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of the tetrafluoroprop-1-enoxy group, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
1-bromo-4-[(Z)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O/c10-6-1-3-7(4-2-6)15-8(11)5-9(12,13)14/h1-5H/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUJJLSPZMSXRJ-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=CC(F)(F)F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1O/C(=C/C(F)(F)F)/F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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